molecular formula C10H10O5S B2884274 2-(4,4-Dioxo-2,3-dihydro-1,4lambda6-benzoxathiin-2-yl)acetic acid CAS No. 1909325-93-4

2-(4,4-Dioxo-2,3-dihydro-1,4lambda6-benzoxathiin-2-yl)acetic acid

Cat. No. B2884274
CAS RN: 1909325-93-4
M. Wt: 242.25
InChI Key: QBVWYODOMKPJOK-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The InChI code for this compound is 1S/C10H10O5S/c11-10(12)5-7-6-16(13,14)9-4-2-1-3-8(9)15-7/h1-4,7H,5-6H2,(H,11,12) . This code provides a detailed description of the compound’s molecular structure.

Scientific Research Applications

Antiviral Research

The benzoxathiin derivative shows promise in antiviral research. Compounds with similar structures have been effective against viruses like the Newcastle disease virus . Further modification and testing could reveal its potential as a lead molecule for antiviral therapeutics.

Antidiabetic Potential

The structural similarity to benzothiadiazine-1,1-dioxide, which has documented antidiabetic activity, suggests that this compound could also be explored for its potential to modulate blood sugar levels . This could be particularly useful in the development of new diabetic medications.

Modulation of Ion Channels

The compound’s structure is conducive to the modulation of ion channels, such as KATP and AMPA receptors . This application is significant in neuroscience research, where the compound could be used to study the functioning of these channels or as a tool in the development of neurological drugs.

Safety and Hazards

The compound is labeled with the GHS07 pictogram, indicating that it may cause skin irritation, eye irritation, and respiratory irritation . It’s important to handle this compound with care, using appropriate personal protective equipment.

properties

IUPAC Name

2-(4,4-dioxo-2,3-dihydro-1,4λ6-benzoxathiin-2-yl)acetic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10O5S/c11-10(12)5-7-6-16(13,14)9-4-2-1-3-8(9)15-7/h1-4,7H,5-6H2,(H,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QBVWYODOMKPJOK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(OC2=CC=CC=C2S1(=O)=O)CC(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10O5S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

242.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(4,4-Dioxo-2,3-dihydro-1,4lambda6-benzoxathiin-2-yl)acetic acid

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